2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile
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Overview
Description
2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile is an organic compound with a complex structure featuring both bromine and chlorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile typically involves the reaction of 2-bromo-6-chlorobenzyl chloride with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones under oxidative conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of nitriles to amines.
Oxidation: Potassium permanganate in acidic or basic medium can be used for the oxidation of aromatic rings.
Major Products Formed
Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Reduction: Corresponding amines.
Oxidation: Quinones or other oxidized derivatives of the aromatic ring.
Scientific Research Applications
2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chlorophenylacetonitrile
- 2-Bromo-6-chlorophenylmethanol
- 2-Bromo-6-chlorophenylacetic acid
Uniqueness
2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to similar compounds with only one halogen atom.
Properties
IUPAC Name |
2-(2-bromo-6-chlorophenyl)-2-methylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVSOXLVKIZSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC=C1Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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